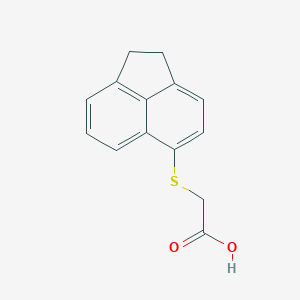

2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid

Description

Historical Context of Sulfanyl-Acenaphthylene Derivatives

Scientific Significance in Contemporary Chemical Research

In modern heterocyclic chemistry, 2-(1,2-dihydroacenaphthylen-5-ylsulfanyl)acetic acid serves as a model compound for studying non-covalent interactions, such as sulfur-centered hydrogen bonding and π-π stacking. Its molecular formula, C₁₄H₁₂O₂S, features a planar acenaphthylene core (10 π-electrons) fused to a non-aromatic 1,2-dihydro moiety, creating a unique electronic environment. The sulfanyl-acetic acid group introduces polarity and hydrogen-bonding capacity, enabling applications in crystal engineering and supramolecular assemblies.

Analytical characterization of this compound has advanced through collision cross-section (CCS) measurements, which provide insights into its gas-phase conformation. Predicted CCS values for adducts such as [M+H]⁺ (153.0 Ų) and [M+Na]⁺ (161.6 Ų) highlight its structural compactness compared to linear sulfonamides. The following table summarizes key CCS data:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 245.06308 | 153.0 |

| [M+Na]⁺ | 267.04502 | 161.6 |

| [M-H]⁻ | 243.04852 | 156.6 |

These data underscore the compound’s suitability for mass spectrometry-based structural studies, particularly in complex mixtures.

Conceptual Positioning within Heterocyclic Chemistry

Within the taxonomy of heterocyclic compounds, this compound occupies a niche between fully aromatic systems (e.g., acenaphthylene) and alicyclic sulfur-containing derivatives. The 1,2-dihydroacenaphthylene subunit introduces strain due to its non-planar geometry, while the sulfanyl group acts as a bridge between the aromatic core and the acetic acid sidechain. This configuration contrasts with traditional sulfur heterocycles like thiophenes, where sulfur is integral to the aromatic system.

Research Evolution Timeline

The timeline of research on sulfanyl-acenaphthylene derivatives reflects broader trends in organic synthesis:

- 1930s–1950s : Isolation of acenaphthylene from coal tar and development of dehydrogenation protocols for acenaphthene. Early studies focused on acenaphthylene’s polymerizability and redox behavior.

- 1960s–1980s : Introduction of sulfur via mercaptoacetic acid derivatives, enabling the first syntheses of sulfanyl-acenaphthylene compounds. Mechanistic studies explored radical-mediated thiol-ene reactions.

- 1990s–2010s : Advances in isotopic labeling (e.g., ¹³C-acenaphthenone synthesis) facilitated metabolic and environmental tracing of acenaphthylene derivatives. Concurrently, one-pot sulfonylation methodologies inspired analogous routes for sulfanyl-acetic acid coupling.

- 2020s–Present : High-resolution mass spectrometry and computational modeling have refined structural predictions, as evidenced by CCS datasets. Modern synthetic efforts prioritize atom-economical routes, such as transition-metal-catalyzed C–S bond formation.

Properties

IUPAC Name |

2-(1,2-dihydroacenaphthylen-5-ylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-13(16)8-17-12-7-6-10-5-4-9-2-1-3-11(12)14(9)10/h1-3,6-7H,4-5,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIYQPKGPUGGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid typically involves the reaction of acenaphthene with sulfur and acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid serves as a valuable building block for the preparation of complex molecules. Its unique sulfanyl group allows for diverse chemical modifications, making it useful in the development of new synthetic pathways.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of acenaphthene, including this compound, can inhibit the proliferation of various cancer cell lines. For instance, a study evaluating novel acenaphthene derivatives demonstrated significant antitumor activity against human solid tumor cell lines such as non-small cell lung cancer (H460) and human breast cancer (MDA-MB-468) .

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases. Its mechanism of action is believed to involve interactions with specific molecular targets, modulating enzyme activity and influencing cellular pathways relevant to disease progression.

Industry

In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its unique chemical properties make it suitable for developing specialized coatings, adhesives, and other materials that require specific reactivity or stability under various conditions.

Case Study 1: Antitumor Activity Evaluation

A study conducted on twelve novel acenaphthene derivatives highlighted the antitumor efficacy of compounds similar to this compound. Among these, one derivative exhibited an IC50 value comparable to adriamycin against the SKRB-3 breast cancer cell line, indicating strong potential for further development as an anticancer agent .

Case Study 2: Synthesis Optimization

Research into the synthetic routes for producing this compound has led to improved methods that enhance yield and purity. By adjusting reaction conditions such as temperature and catalyst concentration, researchers have successfully minimized by-products and maximized the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Synthesis inferred from analogous methods; †Estimated based on substituent variability.

Thiadiazol-Disulfide Acetic Acid Derivatives

These compounds, exemplified by intermediates 5a–d in , share a carboxylic acid group but differ in their sulfur-containing motifs. Unlike the target compound’s single sulfanyl linkage, they incorporate a disulfide (-S-S-) bridge and a 1,3,4-thiadiazole ring . This structural complexity increases molecular weight (~300–350 Da) and may enhance redox activity. However, the disulfide bond could reduce metabolic stability compared to the more stable sulfanyl group in the target compound.

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

Benzilic acid (C₁₄H₁₂O₃) replaces the acenaphthenyl and sulfanyl groups with two phenyl rings and a hydroxyl group . While both compounds are carboxylic acid derivatives, benzilic acid’s hydroxyl group confers distinct solubility and acidity (pKa ~2.5–3.0 vs. ~4.2–4.5 for sulfanyl-containing acids). Its primary applications lie in organic synthesis and pharmacology (e.g., antispasmodic agents), contrasting with the target compound’s role in enzyme inhibition .

Other NOTUM Inhibitors

The target compound’s inhibition of NOTUM is attributed to its rigid acenaphthenyl scaffold, which enhances hydrophobic interactions, and the acetic acid group, which forms hydrogen bonds with the enzyme’s catalytic residues . Comparatively, other NOTUM inhibitors (e.g., lipid-based molecules) lack fused aromatic systems, resulting in lower binding affinity. For instance, the co-crystallized ligand NAG (N-acetylglucosamine) in PDB 7BNC shows weaker interactions due to its flexible carbohydrate structure .

Biological Activity

2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.28 g/mol. The compound features a sulfanyl group attached to an acetic acid moiety and is characterized by its unique acenaphthylene structure, which contributes to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is essential in mitigating oxidative stress-related diseases. Studies have shown that derivatives containing sulfanyl groups can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents. For instance, modifications in the acetic acid side chain have been linked to enhanced antibacterial efficacy .

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous chronic diseases. Compounds similar to this compound have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various experimental models .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. The sulfanyl group can participate in redox reactions, enhancing the compound's antioxidant capabilities. Additionally, the acetic acid moiety may facilitate interactions with cellular receptors involved in inflammatory pathways.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µM, demonstrating its effectiveness as an antioxidant agent.

| Concentration (µM) | % DPPH Scavenging |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. Q1. What synthetic methodologies are recommended for optimizing the yield of 2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)acetic acid?

A1. A robust approach involves thiol-disulfide exchange reactions, where mercaptoacetic acid reacts with halogenated acenaphthene derivatives under controlled pH (e.g., pH 7.5) in aqueous potassium chloride. Stirring vigorously for 2 hours followed by acidification with dilute HCl precipitates the product. Purification via recrystallization or column chromatography enhances purity. This method minimizes by-products and ensures scalability for lab-scale synthesis .

Q. Q2. How can researchers verify the purity of this compound after synthesis?

A2. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity. Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Intermediate Research Questions

Q. Q3. What crystallographic techniques are suitable for determining the molecular structure of this compound?

A3. Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in solvents like dichloromethane/hexane mixtures are analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters include data-to-parameter ratios >14 and R-factors <0.05 for high reliability. Thermal ellipsoid plots and Hirshfeld surfaces can further validate packing interactions .

Q. Q4. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and theoretical values?

A4. Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Perform NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and compare with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)). Adjust for solvent polarity using the integral equation formalism polarizable continuum model (IEF-PCM) .

Advanced Research Questions

Q. Q5. What computational strategies are effective for modeling the reactivity of the sulfanyl-acetic acid moiety?

A5. Molecular dynamics (MD) simulations with force fields like OPLS-AA can predict conformational stability. Quantum mechanical (QM) methods, such as DFT with ωB97X-D/def2-TZVP, model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Docking studies using AutoDock Vina assess binding affinities to biological targets .

Q. Q6. How can researchers elucidate the mechanism of acid-base interactions involving this compound?

A6. Use potentiometric titration with standardized NaOH (0.1M) and a pH meter calibrated at 25°C. Monitor equivalence points and calculate pKa via the Henderson-Hasselbalch equation. Compare with UV-Vis titration data at λmax ≈ 270 nm to validate protonation-deprotonation equilibria .

Data Contradiction & Reproducibility

Q. Q7. How should conflicting solubility data in polar vs. non-polar solvents be resolved?

A7. Confounders include impurities, crystallinity, and solvent traces. Reproduce solubility tests using freshly recrystallized compound in rigorously dried solvents (e.g., molecular sieves for THF). Quantify via gravimetric analysis and cross-check with dynamic light scattering (DLS) for colloidal interference .

Q. Q8. What steps ensure reproducibility in catalytic studies using this compound?

A8. Standardize reaction conditions: degas solvents, pre-dry glassware, and use inert atmospheres (N₂/Ar). Monitor reactions in real-time via in situ FTIR or Raman spectroscopy. Report turnover numbers (TON) and frequencies (TOF) with error margins from triplicate trials .

Safety & Handling

Q. Q9. What safety protocols are critical when handling the sulfanyl group during synthesis?

A9. Use fume hoods, nitrile gloves, and polypropylene lab coats. Avoid skin contact due to potential thiol toxicity. In case of exposure, wash with 10% sodium bicarbonate solution and seek medical evaluation. Store under nitrogen at 4°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.